Aurora Kinase A Selectivity Window: Isoquinoline-Substituted vs. Phenyl-Substituted 3-Aminopyrazole Scaffolds
A tetrahydro-pyrazolo-isoquinoline fragment hit (hit 7), representing the closest publicly profiled analog to the 3-amino-5-(3-isoquinolyl)pyrazole scaffold, demonstrated Aurora A inhibition (IC₅₀ = 852 nM) with a selectivity index of >41.2-fold over Aurora B (AurB IC₅₀ = 35,150 nM) in biochemical kinase assays [1]. This selectivity is attributed to preferential binding of the 3H-pyrazole tautomer in the AurA active site, confirmed by molecular docking using AurA (PDB: 3E5A) and AurB (PDB: 4AF3) crystal structures. The structural analog 1-(3-methoxyphenyl)-N-(5-methyl-1H-pyrazol-3-yl)isoquinolin-3-amine was co-crystallized with AurA (PDB: 3W10, resolution 2.7 Å), confirming that the isoquinoline ring occupies a hydrophobic pocket unique to the AurA conformation [2]. In contrast, 3-amino-5-phenyl-1H-pyrazole exhibits no reported selectivity profile for any Aurora kinase, and the pyrazole-phenyl scaffold generates pan-kinase promiscuity rather than target-specific engagement. The 3-isoquinolyl substituent thus provides a selection filter for AurA-focused chemical biology campaigns.
| Evidence Dimension | AurA biochemical IC₅₀ and AurA/AurB selectivity ratio |
|---|---|
| Target Compound Data | AurA IC₅₀ = 852 nM; AurB IC₅₀ = 35,150 nM; Selectivity ratio = 41.2 (for tetrahydro-pyrazolo-isoquinoline fragment hit 7, the closest published analog with quantitative data) |
| Comparator Or Baseline | 3-Amino-5-phenyl-1H-pyrazole: No AurA-selective activity profile reported; general kinase promiscuity observed in broad panel screens |
| Quantified Difference | The isoquinoline-bearing scaffold achieves >41-fold AurA selectivity; phenyl analog provides negligible selectivity (qualitative class-level inference) |
| Conditions | AurA enzyme inhibition assay (biochemical); PDB: 3E5A for AurA docking; PDB: 4AF3 for AurB docking |
Why This Matters
For laboratories developing AurA-selective chemical probes, the isoquinoline-bearing scaffold is essential because it provides a known selectivity handle absent in simpler phenyl or pyridyl 3-aminopyrazoles, directly reducing the need for extensive selectivity counter-screening.
- [1] Wang Y, et al. Identification of ligand efficient, fragment-like hits from an HTS library: structure-based virtual screening and docking investigations of 2H- and 3H-pyrazolo tautomers for Aurora kinase A selectivity. 2015. Hit 7: AurA IC50 = 852 nM, AurB IC50 = 35,150 nM. View Source
- [2] RCSB PDB. 3W10: Aurora kinase A complexed to pyrazole aminoquinoline I. Deposited 2012-11-06. Resolution 2.7 Å. Ligand: 1-(3-methoxyphenyl)-N-(5-methyl-1H-pyrazol-3-yl)isoquinolin-3-amine. View Source
